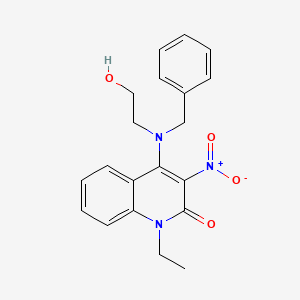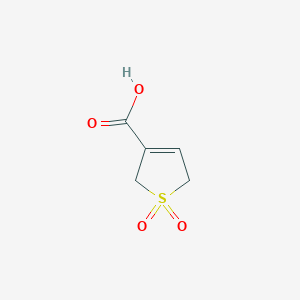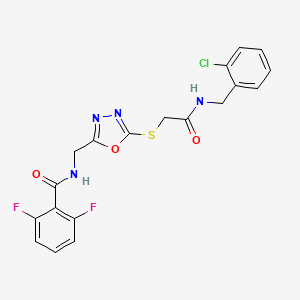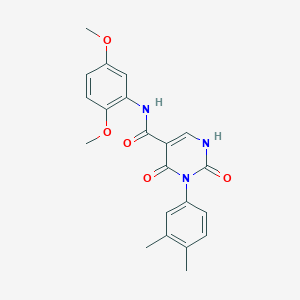![molecular formula C17H21N3O2S B2846258 6-((2,3,5,6-Tetramethylphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 1797712-96-9](/img/structure/B2846258.png)
6-((2,3,5,6-Tetramethylphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-((2,3,5,6-Tetramethylphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine” is a complex organic molecule. It contains a pyrido[4,3-d]pyrimidine core, which is a type of heterocyclic compound. This core is substituted at the 6-position with a (2,3,5,6-tetramethylphenyl)sulfonyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrido[4,3-d]pyrimidine core and the attachment of the (2,3,5,6-tetramethylphenyl)sulfonyl group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrido[4,3-d]pyrimidine ring system, which is a bicyclic structure containing two nitrogen atoms. The (2,3,5,6-tetramethylphenyl)sulfonyl group would be attached to this core at the 6-position .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrido[4,3-d]pyrimidine core and the (2,3,5,6-tetramethylphenyl)sulfonyl group. The sulfonyl group is typically quite stable but can participate in certain types of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could impact its solubility in various solvents .Scientific Research Applications
Crystal Structure and Molecular Interactions
- The crystal structures of pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate showcase the role of the sulfonic acid group in mimicking carboxylate anions. This is evident in compound 1, where an R22(8) motif involving the sulfonate group is present, indicating potential applications in understanding molecular interactions and design in crystallography (Balasubramani et al., 2007).
X-ray Structures in Asymmetric Reactions
- Novel chiral dihydropyrimidines have been structurally characterized by X-ray crystallography, demonstrating the importance of pyrimidine derivatives in asymmetric synthesis and their potential use in developing new chiral compounds (Elliott et al., 1998).
Antimicrobial Properties
- The antimicrobial activities of pyrido[2,3-d]pyrimidine derivatives against various fungi and gram-positive and negative bacteria have been studied, indicating the potential of these compounds in the development of new antimicrobial agents (Ziarani et al., 2015).
Potential in Alzheimer's Disease Treatment
- A series of pyrimidine‐based sulfonamides were synthesized and investigated for their enzyme inhibitory potential against acetylcholinesterase and butyrylcholinesterase, enzymes crucial in Alzheimer's disease treatment. This research suggests these compounds' potential role in developing treatments for Alzheimer's disease (Rehman et al., 2017).
Synthesis and Biological Activity
- Research on the synthesis of sulfonyl tetrahydropyrimido[4,5-d]pyrimidines and their antibacterial and antifungal activity shows potential applications in developing new antibacterial and antifungal agents (Cieplik et al., 2004).
Mechanism of Action
Future Directions
properties
IUPAC Name |
6-(2,3,5,6-tetramethylphenyl)sulfonyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-11-7-12(2)14(4)17(13(11)3)23(21,22)20-6-5-16-15(9-20)8-18-10-19-16/h7-8,10H,5-6,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQAKDOADGSSJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCC3=NC=NC=C3C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-(4-Ethoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-fluorophenyl)ethanone](/img/structure/B2846175.png)
![N-{4-[(3-propoxyquinoxalin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2846178.png)
![3'-(3-Fluorophenyl)-5-methylspiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2846180.png)




![5-(4-benzylpiperidin-1-yl)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2846188.png)
![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B2846189.png)
![N-[5-[[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-1-naphthalenecarboxamide](/img/structure/B2846190.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2846193.png)


